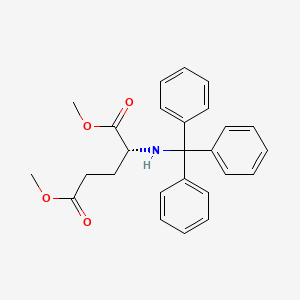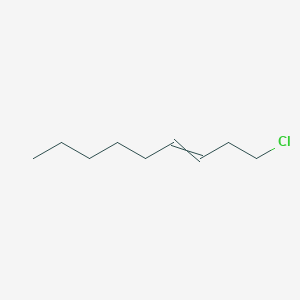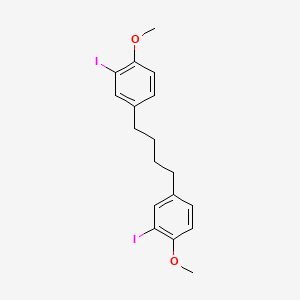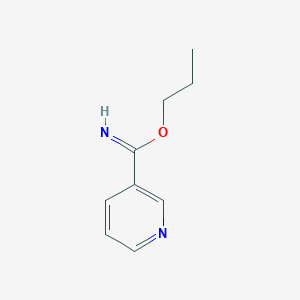
Dimethyl(phenyl)(5-phenylpent-1-yn-1-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(phenyl)(5-phenylpent-1-yn-1-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group, two methyl groups, and a 5-phenylpent-1-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(phenyl)(5-phenylpent-1-yn-1-yl)silane can be synthesized through the hydrosilylation of 5-phenyl-1-pentyne with dimethylphenylsilane. The reaction typically involves the use of a catalyst, such as a platinum or iridium complex, under an inert atmosphere to prevent oxidation . The reaction is carried out in an organic solvent, such as tetrahydrofuran or dichloromethane, at elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production would also require stringent control of reaction parameters to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(phenyl)(5-phenylpent-1-yn-1-yl)silane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds across carbon-carbon multiple bonds.
Oxidation: Conversion of the silicon-hydrogen bond to a silicon-oxygen bond.
Substitution: Replacement of the silicon-bound groups with other functional groups.
Common Reagents and Conditions
Hydrosilylation: Catalysts such as platinum or iridium complexes, organic solvents like tetrahydrofuran, and inert atmospheres.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
Hydrosilylation: Vinylsilanes or alkylsilanes.
Oxidation: Silanols or siloxanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Dimethyl(phenyl)(5-phenylpent-1-yn-1-yl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and polymers.
Biology: Potential use in the development of silicon-based biomolecules and drug delivery systems.
Medicine: Investigated for its role in the synthesis of silicon-containing pharmaceuticals.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism by which dimethyl(phenyl)(5-phenylpent-1-yn-1-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. In hydrosilylation reactions, the silicon-hydrogen bond is activated by a catalyst, leading to the addition across carbon-carbon multiple bonds . The molecular pathways involved include the formation of silicon-carbon bonds and the stabilization of reaction intermediates by the catalyst.
Comparison with Similar Compounds
Similar Compounds
Dimethylphenylsilane: Similar structure but lacks the 5-phenylpent-1-yn-1-yl group.
5-Phenylpent-4-yn-1-ol: Contains a hydroxyl group instead of the silicon moiety.
Uniqueness
Dimethyl(phenyl)(5-phenylpent-1-yn-1-yl)silane is unique due to the presence of both phenyl and pentynyl groups attached to the silicon atom
Properties
CAS No. |
184577-92-2 |
|---|---|
Molecular Formula |
C19H22Si |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
dimethyl-phenyl-(5-phenylpent-1-ynyl)silane |
InChI |
InChI=1S/C19H22Si/c1-20(2,19-15-9-4-10-16-19)17-11-5-8-14-18-12-6-3-7-13-18/h3-4,6-7,9-10,12-13,15-16H,5,8,14H2,1-2H3 |
InChI Key |
ONQWNOHZVSKBJY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C#CCCCC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(4-nitrophenoxy)methyl]-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B12557707.png)
![Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane](/img/structure/B12557712.png)
![Cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]-](/img/structure/B12557714.png)



![1-Azaspiro[5.5]undecan-7-one, 1-(phenylmethyl)-](/img/structure/B12557728.png)

![2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile](/img/structure/B12557741.png)


![3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid](/img/structure/B12557766.png)
